![molecular formula C13H16O4 B066788 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde CAS No. 163041-68-7](/img/structure/B66788.png)
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Overview
Description
1,2-Distearoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position . This compound is commonly found in cocoa butter and vegetable oils . It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and oleic acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.
Industrial Production Methods: In industrial settings, 1,2-Distearoyl-3-Oleoyl-rac-glycerol is produced by enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic and oleic acids, resulting in high yields of the compound . The process is optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed.
Major Products Formed:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Stearic acid, oleic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
Scientific Research Applications
Heterocyclic Compound Formation
Benzaldehyde derivatives are crucial intermediates in the synthesis of heterocyclic compounds. Notably, 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde can participate in reactions such as:
- Oxa-Diels-Alder Reactions : This reaction facilitates the formation of pyranones, showcasing the utility of benzaldehyde derivatives in constructing cyclic structures.
- Synthesis of Pyrazolo[3,4-b]pyridines : This involves the reaction with amino-pyrazoles, leading to compounds that may exhibit pharmacological activities.
Condensation Reactions
The compound can undergo various condensation reactions to yield more complex organic structures. The presence of both the aldehyde and ether functionalities allows for versatile synthetic pathways.
Antimicrobial Activity
Research indicates that benzaldehyde derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies have shown that certain analogues exhibit potent activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Modification of Bioactive Compounds
The reactivity of 2-Methoxy-4-((tetrahydro-2H-pyran-2-yloxy)benzaldehyde enables its use in modifying existing bioactive compounds. For example, it has been utilized in synthesizing p-aminobenzoic acid diamides, demonstrating its potential in creating probes for biological systems.
Chemical Biology Applications
In chemical biology, this compound's ability to modify biomolecules opens avenues for creating targeted probes and studying biological interactions. The versatility of its structure allows researchers to explore various modifications that can enhance the specificity and efficacy of biological probes.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Potential Outcomes |
---|---|---|
Organic Synthesis | Heterocyclic compound formation (e.g., pyranones) | Complex cyclic structures for further synthesis |
Condensation reactions | Diverse organic derivatives | |
Medicinal Chemistry | Antimicrobial activity testing | Development of new antimicrobial agents |
Modification of bioactive compounds | Enhanced biological activity | |
Chemical Biology | Creation of biological probes | Improved study of biomolecular interactions |
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and stability . It also serves as a substrate for lipases, which catalyze its hydrolysis to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .
Comparison with Similar Compounds
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
Uniqueness: 1,2-Distearoyl-3-Oleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in cocoa butter and vegetable oils makes it a valuable compound for food and cosmetic applications .
Biological Activity
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, also known by its CAS number 126456-06-2, is an aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This compound features a methoxy group and a tetrahydropyran moiety, which suggest diverse biological activities including antimicrobial and antileishmanial properties. Understanding the biological activity of this compound involves examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 210.24 g/mol
- Appearance: Colorless oil
- Functional Groups: Aromatic aldehyde, ether
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrahydropyran structures exhibit notable antimicrobial properties. For example, derivatives of tetrahydropyrans have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.
Table 1: Antimicrobial Activity of Tetrahydropyran Derivatives
Compound Name | Target Bacteria | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 11 | 100 |
Compound B | Pseudomonas aeruginosa | 9 | 100 |
2-Methoxy-4-(tetrahydro-2H-pyran-2-yl)O-benzaldehyde | S. aureus | TBD | TBD |
Antileishmanial Activity
A significant area of research focuses on the antileishmanial activity of compounds featuring the tetrahydropyran structure. A study published in the Journal of Medicinal Chemistry explored various synthetic compounds, including those similar to this compound, demonstrating their ability to inhibit the growth of Leishmania donovani.
Case Study:
In vitro tests revealed that certain tetrahydropyrans effectively inhibited L. donovani growth without relying heavily on iron for activation. The mechanism appears to involve the generation of reactive oxygen species, which are detrimental to the parasite.
The biological activity of this compound is likely influenced by its ability to interact with cellular targets through several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Compounds that induce oxidative stress can lead to cell death in pathogens.
- Membrane Disruption: The lipophilic nature may allow these compounds to integrate into microbial membranes, causing disruption.
- Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways essential for pathogen survival.
Research Findings
A comprehensive review of literature from 2010 to 2021 highlights various bioactive compounds derived from related structures. Notably, several studies have documented the cytotoxic effects against cancer cell lines and the inhibition of specific bacterial strains.
Table 2: Cytotoxicity and Selectivity Index
Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Compound C | HeLa | 25 | TBD |
Compound D | A549 | >10 | TBD |
2-Methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde | THP-1 | TBD | TBD |
Properties
IUPAC Name |
2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLKXYRFRQWAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398758 | |
Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163041-68-7 | |
Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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